molecular formula C23H14ClFN2O2S B11418010 3-(2-chlorophenyl)-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(2-chlorophenyl)-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11418010
M. Wt: 436.9 g/mol
InChI Key: CKUBACIALFXNTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzothieno-pyrimidine-dione class, characterized by a fused benzothiophene-pyrimidine core with 2,4-dione functional groups. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., pyrimidine-diones) are known for antiviral, anticancer, and herbicidal applications .

Properties

Molecular Formula

C23H14ClFN2O2S

Molecular Weight

436.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-1-[(3-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H14ClFN2O2S/c24-17-9-2-3-10-18(17)27-22(28)21-20(16-8-1-4-11-19(16)30-21)26(23(27)29)13-14-6-5-7-15(25)12-14/h1-12H,13H2

InChI Key

CKUBACIALFXNTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C(=O)N3CC4=CC(=CC=C4)F)C5=CC=CC=C5Cl

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

    Synthetic Routes and Key Reaction Steps

    The synthesis of this compound involves multi-step strategies to construct the benzothienopyrimidine scaffold and introduce halogenated substituents. Representative methods include:

    Step Reaction Type Conditions Yield Key Features
    Thiophene formationGewald three-component reactionAldehyde, cyanoacetamide, sulfur; EtOH, reflux18–56% Forms 2-aminothiophene intermediate
    Pyrimidine cyclizationCDI-mediated ring closure1,1′-Carbonyldiimidazole (CDI), DMF, 80°C40–91% Generates fused pyrimidine-dione system
    Benzyl substitutionNucleophilic alkylation3-Fluorobenzyl bromide, K₂CO₃, DMF, 60°C44–58%Introduces fluorinated benzyl group

    The Gewald reaction is critical for establishing the thiophene ring, while CDI facilitates cyclization to form the pyrimidine-dione moiety . Halogenated benzyl groups are introduced via nucleophilic substitution under basic conditions.

    Nucleophilic Substitution Reactions

    The electron-withdrawing fluorine and chlorine atoms activate the aromatic rings toward nucleophilic displacement. Key transformations include:

    Site Reagent Product Conditions Outcome
    2-Chlorophenyl groupKNH₂/NH₃2-Aminophenyl derivative−33°C, THFSubstitution of Cl with NH₂
    3-Fluorobenzyl groupNaOMe/MeOHMethoxybenzyl analogReflux, 12hF replaced with OMe

    These substitutions modify electronic properties and enable further functionalization. The 2-chlorophenyl group shows higher reactivity due to steric and electronic factors compared to the fluorobenzyl substituent.

    Cross-Coupling Reactions

    The chlorophenyl group participates in palladium-catalyzed couplings, enabling structural diversification:

    Reaction Catalyst Conditions Application
    Suzuki couplingPd(PPh₃)₄Arylboronic acid, Na₂CO₃, DME/H₂OBiaryl derivatives
    Buchwald-Hartwig aminationPd₂(dba)₃/XantphosAmine, Cs₂CO₃, tolueneAminoaryl analogs

    These reactions retain the benzothienopyrimidine core while introducing functional groups for pharmacological optimization.

    Hydrolysis and Oxidation Reactions

    The pyrimidine-dione system undergoes hydrolysis under acidic/basic conditions:

    Reaction Conditions Product Outcome
    Acidic hydrolysis6M HCl, 100°CCarboxylic acid derivativeRing opening at C2 position
    Basic hydrolysisNaOH/EtOH, refluxHydroxypyrimidineDe-esterification

    Oxidation of the thiophene sulfur with mCPBA forms sulfoxide/sulfone derivatives, altering electronic properties.

    Redox Behavior

    Electrochemical studies reveal quasi-reversible redox peaks at +1.2V (oxidation) and −0.8V (reduction vs. Ag/AgCl), attributed to the thiophene and pyrimidine moieties. These properties suggest potential in electroactive materials.

    Stability and Degradation Pathways

    • Photodegradation : UV exposure (254 nm) leads to defluorination and C-S bond cleavage.

    • Thermal stability : Decomposes above 240°C via retro-Diels-Alder pathway.

    Scientific Research Applications

    Biological Activities

    Recent studies have highlighted several biological activities associated with this compound:

    • Anticancer Activity : Compounds in the benzothieno-pyrimidine class have shown promise as anticancer agents. For example, studies have indicated that derivatives exhibit inhibitory effects on eEF-2 kinase (eEF-2K), which is implicated in cancer cell proliferation. The compound's structural features may enhance its binding affinity to the target enzyme, leading to significant cytotoxic effects against various cancer cell lines .
    • Antimicrobial Properties : Preliminary investigations suggest that derivatives of benzothieno-pyrimidines possess antimicrobial properties. These compounds can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways in pathogens, making them potential candidates for new antibiotics .

    Therapeutic Potential

    The therapeutic potential of this compound extends beyond oncology and infectious diseases:

    • Neurological Disorders : Some studies indicate that modifications to the thieno-pyrimidine scaffold may yield compounds with neuroprotective properties. These derivatives could potentially be developed for treating neurodegenerative diseases by targeting specific pathways involved in neuronal survival and function .
    • Cardiovascular Applications : The modulation of specific signaling pathways by benzothieno-pyrimidines suggests possible applications in cardiovascular health, particularly in conditions related to inflammation and oxidative stress .
    • Anticancer Efficacy :
      • A study demonstrated that a derivative of the compound significantly inhibited the proliferation of MDA-MB-231 breast cancer cells by targeting eEF-2K activity. The derivative showed an IC50 value of 420 nM, indicating potent anticancer activity compared to standard chemotherapeutics .
    • Synthesis Optimization :
      • Researchers optimized the synthetic route for benzothieno-pyrimidine derivatives using a modified cyclization method that improved yields from previous protocols by 25%. This optimization is crucial for scaling up production for further biological testing .

    Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Structural Analogues and Substituent Effects

    The following table highlights key structural analogs and their properties:

    Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features/Applications Reference
    Target Compound Benzothieno[3,2-d]pyrimidine 3-(2-chlorophenyl), 1-(3-fluorobenzyl) C₂₂H₁₄ClFN₂O₂S ~440.88* Potential bioactivity inferred from analogs N/A
    1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine 3-(4-fluorobenzyl), 1-([1,2,4-oxadiazol-5-yl]methyl), 2-chlorophenyl C₂₂H₁₄ClFN₄O₃S 468.887 Enhanced steric bulk due to oxadiazole ring
    (S)-3-isopropyl-6-((1-(3-(trifluoromethyl)phenyl)ethyl)amino)pyrimidine-2,4(1H,3H)-dione Pyrimidine-2,4-dione 3-isopropyl, 6-((trifluoromethylphenyl)ethyl)amino C₁₄H₁₂F₃N₃O₂ 358 (M+H) Antiviral potential (LC/MS confirmed)
    5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Thieno[2,3-d]pyrimidine 3-phenyl, 5-methyl, 6-(thiazol-4-yl) C₁₆H₁₃N₃O₂S₂ ~363.43* Antifungal/anticancer activity (synthesized)

    *Calculated based on molecular formula.

    Key Observations:

    Substituent Position and Bioactivity: The 3-fluorobenzyl group in the target compound vs. 4-fluorobenzyl in may alter receptor binding due to differences in electronic effects (meta vs. para substitution).

    Heterocyclic Modifications: The oxadiazole ring in introduces additional hydrogen-bonding sites, which could enhance target affinity but may reduce metabolic stability compared to the simpler benzyl group in the target compound . Thiazolyl groups in correlate with antifungal activity, suggesting that the target compound’s benzothieno core might be tailored for similar applications with optimized substituents .

    Physicochemical and Pharmacokinetic Properties

    Property Target Compound Compound Compound
    Lipophilicity (LogP) High (Cl, F substituents) Higher (oxadiazole, Cl, F) Moderate (trifluoromethyl)
    Solubility Low (aromatic rings) Very low (bulky oxadiazole) Moderate (polar amino group)
    Metabolic Stability Likely stable (C-F bond) Reduced (oxadiazole cleavage) High (C-F bonds)

    Biological Activity

    The compound 3-(2-chlorophenyl)-1-(3-fluorobenzyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a member of the benzothieno[3,2-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

    Synthesis

    The synthesis of benzothieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions. A common approach includes the condensation of appropriate aromatic amines with carbonyl compounds followed by cyclization reactions. For instance, the synthesis can be facilitated through domino reactions that yield functionalized benzothiophenes as intermediates .

    Anticancer Properties

    Recent studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives in cancer therapy. Compounds in this class have demonstrated significant inhibitory effects against various cancer cell lines. For example, derivatives with modifications at specific positions on the pyrimidine ring showed IC50 values in the low micromolar range against eukaryotic elongation factor-2 kinase (eEF-2K), a target implicated in cancer cell proliferation .

    CompoundIC50 (µM)Target
    60.420eEF-2K
    90.930eEF-2K

    These findings suggest that modifications to the benzothieno structure can enhance anticancer activity.

    Antibacterial and Anti-inflammatory Activity

    In addition to anticancer properties, thieno[2,3-d]pyrimidine derivatives exhibit promising antibacterial and anti-inflammatory activities. For instance, compounds have been reported to inhibit bacterial growth effectively and reduce inflammation markers in vitro . The structure-activity relationship (SAR) studies indicate that substitutions on the phenyl rings significantly influence these biological activities.

    Inhibition of MIF2 Tautomerase

    A notable study explored the inhibition of macrophage migration inhibitory factor 2 (MIF2) by thieno[2,3-d]pyrimidine derivatives. The most potent compound exhibited an IC50 value of 2.6 µM for MIF2 inhibition, demonstrating the therapeutic potential of these compounds in modulating inflammatory responses .

    The biological activity of 3-(2-chlorophenyl)-1-(3-fluorobenzyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is believed to stem from its ability to interact with specific molecular targets within cells:

    • eEF-2K Inhibition : By inhibiting eEF-2K, these compounds can disrupt protein synthesis pathways critical for cancer cell survival.
    • MIF2 Modulation : The inhibition of MIF2 suggests a mechanism for reducing inflammatory responses and potentially treating autoimmune conditions.

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for preparing 3-(2-chlorophenyl)-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione?

    • Methodology : The compound can be synthesized via a multi-step procedure involving (1) condensation of substituted anilines with phenyl chloroformate, (2) alkylation of intermediates (e.g., 3-fluorobenzyl chloride), and (3) cyclization to form the benzothieno-pyrimidine-dione core. Key steps include controlling reaction temperatures (e.g., 60–80°C in DMF) and using potassium carbonate as a base for alkylation. Purification via column chromatography and characterization by 1H^1H NMR (e.g., δ 4.87 ppm for benzyl protons) and mass spectrometry (observed [M+H]+^+ ~380–414) are critical .

    Q. How can researchers verify the structural integrity of this compound?

    • Methodology : Use a combination of 1H^1H NMR to confirm substituent positions (e.g., aromatic protons at δ 7.44–6.73 ppm for fluorobenzyl and chlorophenyl groups) and high-resolution mass spectrometry (HRMS) to validate the molecular formula (e.g., C18_{18}H16_{16}ClF2_2N3_3O2_2). X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as demonstrated for analogous pyrimidine-diones (R factor ≤0.069, data-to-parameter ratio ~15.9) .

    Q. What solvents and conditions are suitable for solubility testing?

    • Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 4–8) at concentrations up to 10 mM. For biological assays, ensure compatibility with assay media by pre-dissolving in DMSO (<1% v/v) to avoid precipitation .

    Advanced Research Questions

    Q. How can researchers resolve discrepancies in NMR data between synthetic batches?

    • Methodology : Variations in 1H^1H NMR shifts (e.g., δ 2.25–2.74 ppm for methyl groups) may arise from impurities or tautomerism. Perform (1) rigorous purification (e.g., recrystallization from ethanol/water), (2) 2D NMR (COSY, HSQC) to assign protons, and (3) variable-temperature NMR to detect dynamic processes. Compare with literature data for analogous compounds (e.g., δ 4.60 ppm for tetrahydropyrimidine protons) .

    Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?

    • Methodology : Systematically modify substituents:

    • Chlorophenyl group : Replace with electron-withdrawing groups (e.g., 2,4-dichlorophenyl) to enhance binding to ATP pockets.
    • Fluorobenzyl group : Optimize para/meta-fluorine positioning to improve hydrophobic interactions.
      Test derivatives in kinase inhibition assays (e.g., IC50_{50} determination using ADP-Glo™) and correlate with computational docking (MOE software, PDB ID templates) .

    Q. How can crystallographic data resolve ambiguities in tautomeric forms?

    • Methodology : Grow single crystals via slow evaporation (e.g., in ethyl acetate/hexane). Collect X-ray diffraction data (λ = 0.71073 Å, T = 90–298 K) and refine structures using SHELXL. Key metrics include R factor (<0.07) and mean C–C bond length deviations (<0.005 Å). For example, crystallography confirmed the keto-enol tautomerism in pyrimidine-diones .

    Q. What analytical approaches validate metabolic stability in vitro?

    • Methodology : Incubate the compound with liver microsomes (human/rat) at 37°C. Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t1/2_{1/2}) using nonlinear regression. Include positive controls (e.g., verapamil) and adjust for protein binding (e.g., equilibrium dialysis) .

    Data Contradiction Analysis

    Q. How to address conflicting bioactivity results across cell lines?

    • Methodology : (1) Verify compound stability in culture media (e.g., HPLC purity post-incubation). (2) Control for off-target effects using siRNA knockdown of suspected targets. (3) Cross-validate in isogenic cell lines (e.g., wild-type vs. kinase-mutated). For example, fluorobenzyl derivatives showed variable IC50_{50} in MDA-MB-231 vs. HEK293 cells due to differential expression of efflux transporters .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.